molecular formula C13H20BrN3 B3239950 8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide CAS No. 142348-17-2

8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide

Cat. No. B3239950
M. Wt: 298.22 g/mol
InChI Key: MZVXUPJIQIQYTI-UHFFFAOYSA-M
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Patent
US05187277

Procedure details

A mixture of 40.8 g (0.25 mol) of 1-(2-pyridyl) piperazine (IV), 75.5 ml (134.9 g, 0.625 mol) of 1,4-dibromobutane (V) and 27.5 g (0.26 mol) of sodium carbonate was refluxed in 500 g of isopropyl alcohol for 16 hours, the hot mixture was filtered off from the salt precipitate, cooled, and the crystalline product was isolated. The additional amount of the product can be obtained by dilution of the mother liquor with a double volume of ether.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
75.5 mL
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[Br:13][CH2:14][CH2:15][CH2:16][CH2:17]Br.C(=O)([O-])[O-].[Na+].[Na+].CCOCC>C(O)(C)C>[Br-:13].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:8][CH2:9][N+:10]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:11][CH2:12]1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCNCC1
Name
Quantity
75.5 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
27.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
500 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the hot mixture was filtered off from the salt precipitate
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the crystalline product was isolated

Outcomes

Product
Name
Type
Smiles
[Br-].N1=C(C=CC=C1)N1CC[N+]2(CCCC2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.